3-(3-氯苯基)-3'-氰基丙酰苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3’-Chloropropiophenone is a reagent used in the vinylation, alkylation and dienylation of ketones . It is also used in the preparation of thiazine derivatives that show antibacterial activity .

Synthesis Analysis

The multistep synthesis involved the conversion of 3-chlorobenzoic acid to ethyl 3-chlorobenzoate, 3-chlorobenzohydrazide, 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol .

Chemical Reactions Analysis

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP; also known as [(3-chlorophenyl)hydrazono]malononitrile) causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .

科学研究应用

药理学研究:抗惊厥和镇痛活性

3-(3-氯苯基)-3'-氰基丙酰苯酮的衍生物已被合成并评估其作为抗惊厥药和止痛药的潜力。 这些化合物在癫痫和疼痛管理的急性模型中显示出有希望的结果 . 研究表明,这些衍生物可以与神经元电压敏感钠和 L 型钙通道相互作用,这些通道是治疗惊厥性疾病的关键靶点 .

生化研究:解偶联氧化磷酸化

该化合物也被称为羰基氰化物 3-氯苯基腙,在生化研究中被广泛用作氧化磷酸化解偶联剂 . 它破坏了线粒体膜上的质子梯度,这是细胞呼吸和能量产生的关键过程。

神经科学:神经递质受体研究

3-(3-氯苯基)-3'-氰基丙酰苯酮衍生物与各种神经递质受体(如 GABA_A 和 TRPV1 受体)的相互作用,使其成为神经科学研究中宝贵的工具。 它有助于理解这些受体的功能及其在神经系统疾病中的作用 .

毒理学:细胞毒性评估

对该化合物衍生物的细胞毒性性质的研究提供了对其安全性概况的见解。 对于开发新药至关重要,因为它有助于确定潜在的神经毒性和肝毒性作用 .

分子生物学:细胞代谢研究

在分子生物学中,该化合物在解偶联氧化磷酸化中的作用用于研究细胞代谢。 它有助于解剖细胞内能量产生和消耗中涉及的途径 .

安全和危害

未来方向

Trials of three specific mGluR5 antagonists—fenobam, mavoglurant (AFQ056), and basimglurant (RO4917523)—in human FXS study have been completed. The first pilot trial involved fenobam [N-(3-chlorophenyl)-N’-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea], a nonbenzodiazepine anxiolytic drug and negative allosteric modulator of mGluR5 .

属性

IUPAC Name |

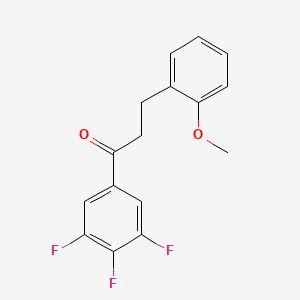

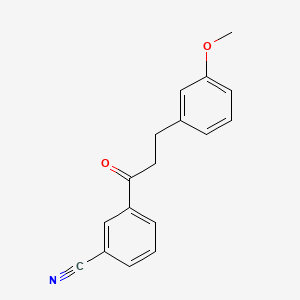

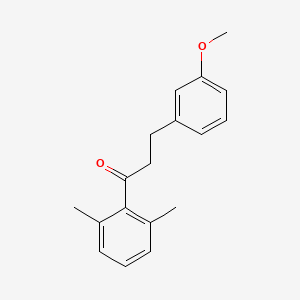

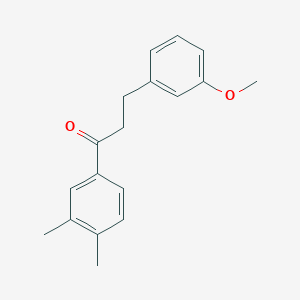

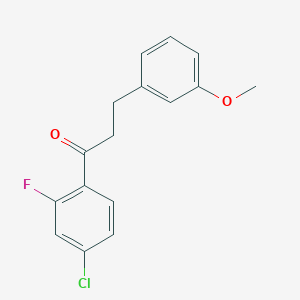

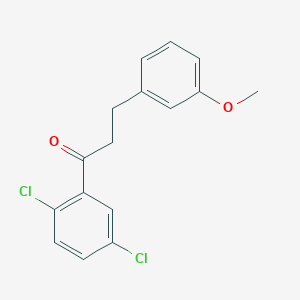

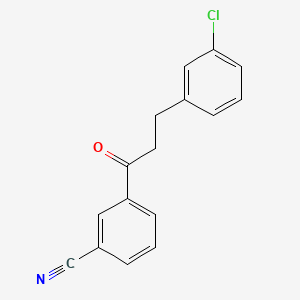

3-[3-(3-chlorophenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-6-2-3-12(10-15)7-8-16(19)14-5-1-4-13(9-14)11-18/h1-6,9-10H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXSWVFKHNTWBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644417 |

Source

|

| Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898762-32-8 |

Source

|

| Record name | 3-[3-(3-Chlorophenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。